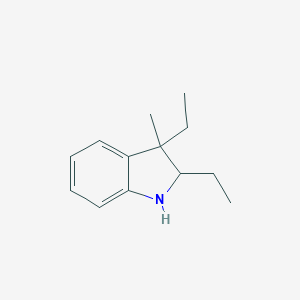
2,3-Diethyl-3-methylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diethyl-3-methylindoline is a heterocyclic organic compound that belongs to the indoline family. It is a yellowish powder that has a strong odor and is soluble in organic solvents. 2,3-Diethyl-3-methylindoline exhibits interesting biological and chemical properties that make it useful in various scientific research applications.
作用机制
The mechanism of action of 2,3-Diethyl-3-methylindoline is not fully understood. However, it is believed to interact with specific proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2,3-Diethyl-3-methylindoline has been shown to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, 2,3-Diethyl-3-methylindoline has been shown to have antitumor properties, which may be useful in the treatment of cancer.
实验室实验的优点和局限性
One advantage of using 2,3-Diethyl-3-methylindoline in lab experiments is its ability to selectively bind to specific proteins. This property makes it useful in the development of new drugs that target specific proteins. However, one limitation of using 2,3-Diethyl-3-methylindoline in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling 2,3-Diethyl-3-methylindoline to avoid any potential health hazards.
未来方向
There are several future directions for the use of 2,3-Diethyl-3-methylindoline in scientific research. One direction is the development of new drugs that target specific proteins in the body. Another direction is the use of 2,3-Diethyl-3-methylindoline as a fluorescent probe for the detection of other metal ions. Additionally, 2,3-Diethyl-3-methylindoline may be useful in the development of new materials for various applications, such as sensors and electronic devices.
In conclusion, 2,3-Diethyl-3-methylindoline is a heterocyclic organic compound that has various scientific research applications. Its unique properties make it useful in the development of new drugs, materials, and other applications. Further research is needed to fully understand its mechanism of action and potential uses in various scientific fields.
合成方法
The synthesis of 2,3-Diethyl-3-methylindoline involves the reaction of 2,3-dimethylindole with ethyl bromide in the presence of sodium hydride. The reaction results in the formation of 2,3-Diethyl-3-methylindoline as a yellowish powder.
科学研究应用
2,3-Diethyl-3-methylindoline has been used in various scientific research applications. It has been used as a reagent in the synthesis of other organic compounds. It has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, 2,3-Diethyl-3-methylindoline has been used in the development of new drugs for the treatment of various diseases.
属性
CAS 编号 |
18781-60-7 |
|---|---|
产品名称 |
2,3-Diethyl-3-methylindoline |
分子式 |
C13H19N |
分子量 |
189.3 g/mol |
IUPAC 名称 |
2,3-diethyl-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-4-12-13(3,5-2)10-8-6-7-9-11(10)14-12/h6-9,12,14H,4-5H2,1-3H3 |
InChI 键 |
PVDGAQHHDJQNSW-UHFFFAOYSA-N |
SMILES |
CCC1C(C2=CC=CC=C2N1)(C)CC |
规范 SMILES |
CCC1C(C2=CC=CC=C2N1)(C)CC |
同义词 |
2,3-Diethyl-3-methylindoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




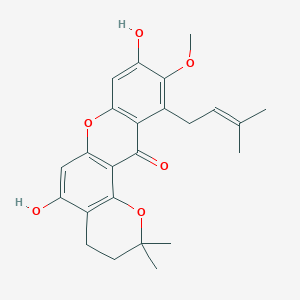

![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)
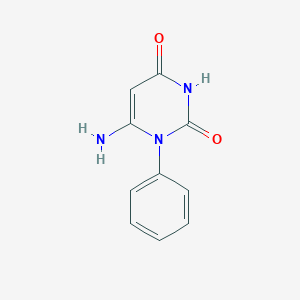


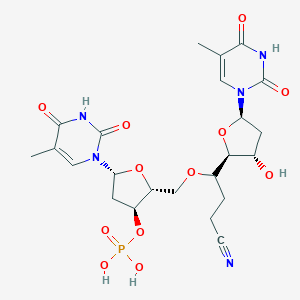
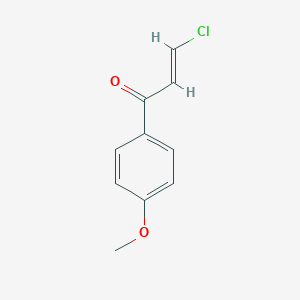
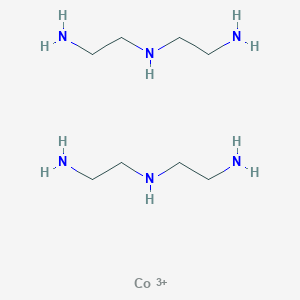
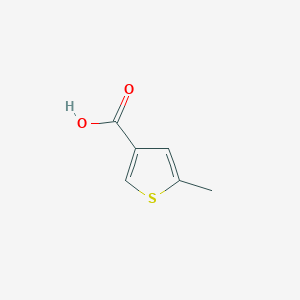
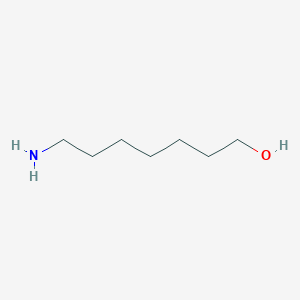
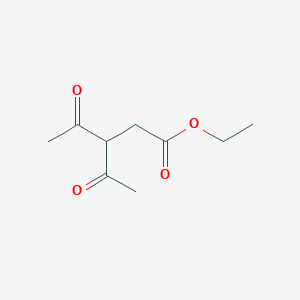
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)